molecular formula C15H11ClO3 B6400404 3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% CAS No. 1261891-11-5

3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6400404
CAS RN: 1261891-11-5
M. Wt: 274.70 g/mol
InChI Key: LJGVLLOXJBELIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Acetylphenyl)-4-chlorobenzoic acid (3-APCBA) is a synthetic organic compound belonging to the class of benzoic acids. It is an important intermediate in the synthesis of various organic compounds, such as dyes and pigments, and is widely used in the pharmaceutical and chemical industries. 3-APCBA has a molecular formula of C9H7ClO2 and a molecular weight of 182.59 g/mol. It is a white crystalline solid with a melting point of 165-167 °C.

Mechanism of Action

3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% is an aromatic compound, and its mechanism of action is mainly based on its ability to interact with various biological molecules. It can interact with proteins and nucleic acids, and can also act as a substrate for various enzymes. In addition, 3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% can interact with other small molecules, such as lipids and hormones, and can also act as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, and has also been shown to have anti-inflammatory and anti-cancer properties. In addition, 3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% has been shown to have antioxidant properties, and can also act as an inhibitor of certain enzymes.

Advantages and Limitations for Lab Experiments

3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and is also stable and non-toxic. In addition, 3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% is soluble in many organic solvents, such as ethanol and acetone, and is also soluble in water. However, 3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% is not very soluble in non-polar solvents, such as hexane and cyclohexane, and is also not very soluble in polar solvents, such as methanol and acetonitrile.

Future Directions

There are several potential future directions for the use of 3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% in scientific research. One potential future direction is to explore its potential as a drug for the treatment of various diseases, such as cancer and inflammation. In addition, 3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% could be used as a substrate in enzyme assays, as a reagent in the synthesis of various polymers, and as a catalyst in the synthesis of polyurethanes. Another potential future direction is to explore its potential as a fluorescent probe for the detection of various biological molecules, such as proteins and nucleic acids. Finally, 3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% could be used as a starting material in the synthesis of various organic compounds, such as dyes and pigments.

Synthesis Methods

3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 3-acetylphenol with thionyl chloride in the presence of a base, such as pyridine. The reaction produces 3-chlorobenzoic acid, which is then reacted with acetic anhydride to produce 3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95%. Another method involves the reaction of 3-acetylphenol and 4-chlorobenzoyl chloride in the presence of a base, such as pyridine. This reaction produces 3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95%.

Scientific Research Applications

3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% is widely used in scientific research, particularly in the fields of organic chemistry, medicinal chemistry, and biochemistry. It is used as an intermediate in the synthesis of various organic compounds, such as dyes and pigments, and is also used in the synthesis of various pharmaceuticals. In addition, 3-(3-Acetylphenyl)-4-chlorobenzoic acid, 95% has been used as a substrate in enzyme assays, as a reagent in the synthesis of various polymers, and as a catalyst in the synthesis of polyurethanes.

properties

IUPAC Name

3-(3-acetylphenyl)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO3/c1-9(17)10-3-2-4-11(7-10)13-8-12(15(18)19)5-6-14(13)16/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGVLLOXJBELIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689757
Record name 3'-Acetyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261891-11-5
Record name 3'-Acetyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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